molecular formula C18H25N3O2 B2361313 N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide CAS No. 1436134-64-3

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide

Cat. No.: B2361313
CAS No.: 1436134-64-3
M. Wt: 315.417
InChI Key: BIMDXDXCJICLDM-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, a cyclopropyl group, and an anilino moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Coupling with aniline derivative: The aniline derivative, 4-[(2-methylpropan-2-yl)oxy]aniline, can be coupled with the intermediate product through an amide bond formation using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl group may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)-2-[4-(methoxy)anilino]acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-[4-(ethoxy)anilino]acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-[4-(propoxy)anilino]acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide is unique due to the presence of the 2-methylpropan-2-yl group, which may confer specific steric and electronic properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)23-15-9-7-14(8-10-15)20-11-16(22)21-18(4,12-19)13-5-6-13/h7-10,13,20H,5-6,11H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDXDXCJICLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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